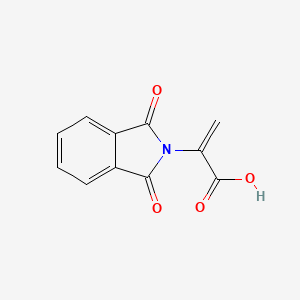

2-(1,3-Dioxoisoindolin-2-yl)acrylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-5H,1H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYOYTRRFOAMGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001185742 | |

| Record name | 1,3-Dihydro-α-methylene-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001185742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-17-4 | |

| Record name | 1,3-Dihydro-α-methylene-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-α-methylene-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001185742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimized Preparations of 2 1,3 Dioxoisoindolin 2 Yl Acrylic Acid

Direct Synthesis Approaches from Precursors

Direct synthesis methods provide foundational pathways to 2-(1,3-dioxoisoindolin-2-yl)acrylic acid, typically involving the assembly of the molecule from readily available chemical precursors. These routes often rely on well-established organic reactions, including nucleophilic additions and condensations.

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for the formation of the this compound scaffold. organic-chemistry.orgwikipedia.org In this context, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) at the β-carbon position. wikipedia.orgmasterorganicchemistry.com For the synthesis of the target molecule's ester form, methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, phthalimide (B116566) acts as the nucleophilic Michael donor, while an acrylate (B77674) derivative like methyl propiolate serves as the Michael acceptor. researchgate.netnih.gov

The mechanism involves the deprotonation of the phthalimide by a base to form a nucleophilic anion. wikipedia.org This anion then attacks the electrophilic β-carbon of the acrylate, leading to a conjugate addition. masterorganicchemistry.com The resulting enolate is subsequently protonated by a proton source in the reaction mixture to yield the final product. wikipedia.org The reaction is generally thermodynamically controlled. organic-chemistry.org

Specific conditions for this nucleophilic addition have been reported. One effective method involves reacting phthalimide with methyl propiolate in the presence of a catalytic amount of triphenylphosphine (B44618) and sodium acetate (B1210297). nih.gov The reaction is typically conducted in a solvent such as toluene (B28343) at elevated temperatures. nih.gov

| Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |

| Phthalimide, Methyl Propiolate | Triphenylphosphine, Sodium Acetate | Toluene | 378 K | 18 h | 80% | nih.gov |

This interactive table summarizes the reaction conditions for the synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate via a Michael-type addition.

Phthalic anhydride (B1165640) is a crucial precursor for introducing the 1,3-dioxoisoindolin-2-yl (phthaloyl) group, which serves as an effective protecting group for primary amines, particularly in amino acids. nih.govchemicalbook.comsinotainuo.com The reaction of phthalic anhydride with an amino acid, such as alanine (B10760859) or a glycine (B1666218) derivative, is a common method for preparing N-phthaloyl amino acids, which are key intermediates. nih.govekb.egnih.gov

The synthesis is often achieved through the direct fusion of the amino acid with phthalic anhydride at high temperatures, typically around 150–160 °C. nih.govnih.gov This condensation reaction forms the stable five-membered imide ring of the phthaloyl group and releases a molecule of water. nih.gov This method is noted for being environmentally friendly and efficient, often proceeding with high yields and without the need for a solvent. nih.gov For example, reacting (S)-alanine with phthalic anhydride at 433 K (160 °C) for three hours yields crystalline 2-(1,3-dioxoisoindolin-2-yl)propanoic acid. nih.gov

Alternatively, phthalic anhydride can react with amino acid esters (e.g., alkyl glycinate) to produce the corresponding N-phthaloyl amino acid esters in good yield. ekb.eg These esters can then be used in subsequent reactions to build more complex molecules. ekb.egresearchgate.net The phthaloyl group is integral not only for protection but also for influencing the stereochemistry and reactivity of the molecule in further synthetic transformations. nih.gov

| Phthalic Anhydride Reactant | Conditions | Product | Yield | Reference |

| (S)-Alanine | Fusion at 433 K, 3 hours | 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | 70% | nih.gov |

| Alanine | Fusion at 150 °C | Phthaloyl-protected alanine | 70-80% | nih.gov |

| Alkyl glycinate | Reflux | Alkyl 2-(1,3-dioxoisoindolin-2-yl)acetate | Good | ekb.eg |

This interactive table outlines various direct synthetic approaches using phthalic anhydride and amino acid derivatives.

Modern Synthetic Strategies

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound, modern strategies have been developed. These include the use of advanced catalysts and alternative energy sources.

Catalysis plays a pivotal role in optimizing the synthesis of acrylic acid derivatives. In the Michael addition of phthalimide to acrylates, catalysts can significantly enhance reaction rates and yields. As previously mentioned, triphenylphosphine has been effectively used as a catalyst for the addition of phthalimide to methyl propiolate, achieving an 80% yield. nih.gov

Organocatalysis represents another modern approach. Chiral organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed in enantioselective Michael additions to various acrylic acid derivatives, including esters and amides. rsc.org These catalysts can activate both the nucleophile and the electrophile, leading to high yields and excellent enantioselectivity (up to 98% ee), which is crucial for producing optically pure compounds for pharmaceutical applications. rsc.org While not specifically detailed for this compound itself, these protocols demonstrate the potential for developing highly selective catalytic syntheses for this class of compounds. Furthermore, research into novel catalyst systems, such as selenium-modified microgels for the oxidation of acrolein to acrylic acid, highlights the ongoing development of efficient and reusable catalysts for producing key chemical precursors under mild conditions. maastrichtuniversity.nl

Green chemistry principles aim to reduce waste and utilize more environmentally benign processes. nih.gov In the synthesis of this compound and related compounds, these principles can be applied in several ways.

One key approach is the use of water as a reaction solvent. Water is a safe, non-toxic, and inexpensive medium. Microwave-assisted syntheses of related heterocyclic compounds, such as spirooxindoles, have been successfully carried out in water, demonstrating its feasibility as a green solvent for complex organic reactions. bas.bg The synthesis of phthalimide derivatives from phthalic anhydride can also be performed under solvent-free conditions by simple fusion, which minimizes waste and avoids the use of volatile organic compounds. nih.gov The broader movement towards using bio-based feedstocks for producing platform chemicals like acrylic acid further underscores the commitment to sustainable chemical manufacturing. rsc.org

The use of alternative energy sources like microwave and ultrasonic irradiation has emerged as a powerful tool in modern organic synthesis. Microwave-assisted synthesis, in particular, can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. bas.bgnih.gov

This technique has been applied to the synthesis of various heterocyclic compounds containing the phthalimide moiety. rsc.org For instance, the synthesis of spirooxindole derivatives through the condensation of isatin (B1672199) and 1,3-indandione (B147059) has been achieved in very short times (e.g., 4 minutes) with high yields using microwave irradiation in water. bas.bg Similarly, the preparation of various quinoline (B57606) derivatives has been significantly accelerated by microwave heating. nih.gov Although a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the successful application of this technology to closely related structures suggests its high potential for optimizing the preparation of this target compound, offering a faster and more efficient alternative to conventional heating methods. bas.bg

Purification and Isolation Techniques for Research Applications

The isolation and purification of this compound are critical for ensuring the material's suitability for subsequent research applications, where high purity is often paramount. The methodologies employed must effectively remove starting materials, reaction byproducts, and any potential degradation products. The choice between crystallization and chromatographic techniques often depends on the scale of the preparation, the impurity profile, and the desired final purity.

Crystallization is a powerful technique for purifying solid organic compounds, capable of yielding material with very high purity. engineering.org.cn For a molecule like this compound, which possesses both hydrogen bond donors (the carboxylic acid) and acceptors (the carbonyl groups), as well as a planar phthalimide ring system, various intermolecular interactions can be exploited to form a well-ordered crystal lattice. Advanced crystallization methods move beyond simple cooling or evaporation to provide greater control over crystal form (polymorphism), size, and purity. rsc.orgsoton.ac.uk

While specific advanced crystallization studies for the title compound are not extensively detailed in the literature, methods for closely related analogs provide significant insight. For instance, the methyl ester, Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, has been successfully crystallized to a quality suitable for single-crystal X-ray diffraction (SCXRD) by the slow evaporation of an ethyl acetate solution over several days. researchgate.net Another structural analog, 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, was purified effectively through recrystallization from a mixed solvent system of ethanol (B145695) and water (8:2 v/v), yielding colorless prisms. nih.gov

These examples suggest that solvent screening is a crucial first step in developing a crystallization protocol. Key strategies applicable to achieving high-purity this compound include:

Anti-Solvent Crystallization: Dissolving the compound in a good solvent and slowly adding a miscible "anti-solvent" in which the compound is insoluble can induce controlled precipitation and crystallization.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a vial of a volatile anti-solvent. Slow diffusion of the anti-solvent vapor into the compound's solution gently lowers the solubility, promoting the growth of high-quality crystals.

Melt Crystallization: For thermally stable compounds, cooling from a molten state can be a solvent-free purification method. soton.ac.uk Dynamic and static crystallization techniques, which involve controlled cooling, melting, and separation cycles, can be used to remove impurities in stages to achieve purities above 99.9%. google.com

The table below summarizes crystallographic data obtained for the closely related compound, Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, which underscores the feasibility of obtaining highly ordered crystalline forms for this family of molecules. researchgate.net

Table 1: Crystal Data for Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate

| Parameter | Value |

|---|---|

| Chemical Formula | C12H9NO4 |

| Molecular Weight | 231.20 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5179 (3) |

| b (Å) | 7.4817 (4) |

| c (Å) | 11.7322 (6) |

| α (°) | 80.954 (2) |

| β (°) | 78.866 (2) |

| γ (°) | 76.723 (2) |

| Volume (ų) | 542.52 (5) |

| Temperature (K) | 294 |

Data sourced from a single-crystal X-ray study of Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate. researchgate.net

Chromatography is an indispensable tool for the purification and analysis of this compound, particularly for separating it from structurally similar impurities.

Liquid Chromatography (LC): For preparative scale in a research setting, normal-phase column chromatography over silica (B1680970) gel is a viable method. The purification of Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate was achieved using a silica gel column with a mobile phase of Hexane:Ethyl Acetate (2:1). researchgate.net A similar approach would likely be effective for the corresponding carboxylic acid, though a more polar solvent system might be required to ensure adequate elution from the silica.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred technique for analytical determination and for purifying small quantities of material to very high purity. waters.com For a polar, acidic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. osha.gov This technique separates molecules based on their hydrophobicity.

A typical RP-HPLC method would involve:

Stationary Phase: A C18 (octadecasilane or ODS) column is standard for retaining non-polar to moderately polar compounds. osha.gov

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is common. waters.comosha.gov

Ion Suppression: To ensure good peak shape and consistent retention for the carboxylic acid, an acid modifier is added to the mobile phase. osha.govsielc.com Phosphoric acid (~0.1%) or formic acid (for mass spectrometry compatibility) suppresses the ionization of the carboxyl group, allowing the neutral molecule to be retained and chromatographed effectively. osha.govsielc.com

The table below outlines typical conditions used for the HPLC analysis of related acrylic acid compounds, which would serve as a starting point for method development for this compound.

Table 2: Exemplary HPLC Conditions for Acrylic Acid Analogs

| Parameter | Condition 1 (for Acrylic Acid) osha.gov | Condition 2 (for Acrylic Acid Ester) sielc.com |

|---|---|---|

| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC |

| Column | Dupont Zorbax ODS (8-µm) | Newcrom R1 |

| Mobile Phase | Water/Acetonitrile (96:4) with 0.1% Phosphoric Acid | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV (210 nm) | Not Specified (UV, MS compatible with Formic Acid) |

| Principle | Ion suppression of carboxylic acid for enhanced retention and peak shape. | Standard reversed-phase separation. |

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume and is primarily used for the analysis of large molecules like polymers. researchgate.net It is not a standard or suitable technique for the purification of a small molecule like this compound.

Scale-Up Considerations for Research and Development

Transitioning the synthesis of this compound from a laboratory benchtop to a pilot or kilo-scale for advanced research and development requires careful consideration of several factors beyond simple multiplication of reagent quantities. While specific scale-up studies for this compound are not publicly documented, general principles of chemical engineering and process chemistry apply.

Process Safety and Thermal Management: The synthesis of acrylic acid polymers can be highly exothermic, and while the synthesis of the title compound may be less so, it is crucial to evaluate the reaction enthalpy. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thorough thermal hazard assessment using techniques like reaction calorimetry would be necessary to design an appropriate cooling system and prevent thermal runaway.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots," lower yields, and an increase in impurity formation. The choice of reactor type, agitator design, and stirring speed are critical parameters that must be optimized during scale-up.

Solvent and Reagent Selection: Solvents that are convenient on a lab scale (e.g., certain chlorinated solvents) may be undesirable on a larger scale due to cost, environmental regulations, and safety concerns. The process would need to be re-optimized using more industrially friendly solvents. nih.gov

Downstream Processing and Purification: Purification is often the bottleneck in scaling up chemical syntheses.

Crystallization over Chromatography: While preparative chromatography is effective in the lab, it is generally expensive and inefficient for producing large quantities of material. A robust, scalable crystallization process is highly preferred. engineering.org.cn The development would focus on defining precise parameters for temperature, cooling rate, solvent ratios, and seeding to ensure reproducible yield and purity.

Filtration and Drying: The small-scale Buchner funnel is replaced by larger filtration equipment like a Nutsche filter-dryer. The drying process must also be optimized to efficiently remove residual solvents without causing thermal degradation of the product, yielding a stable, free-flowing powder.

Regulatory and Quality Control: For R&D applications, particularly those that may eventually lead to regulated products, establishing robust analytical controls is essential. HPLC methods developed in the lab would need to be validated to track purity, identify byproducts, and ensure batch-to-batch consistency on the larger scale.

Chemical Reactivity, Transformation, and Derivatization Pathways of 2 1,3 Dioxoisoindolin 2 Yl Acrylic Acid

Reactions at the Acrylic Acid Moiety

The acrylic acid portion of the molecule, characterized by a reactive carbon-carbon double bond conjugated with a carboxylic acid group, is a primary site for chemical modification.

The electron-deficient C=C double bond in the acrylate (B77674) system is susceptible to various addition reactions. A key transformation is asymmetric hydrogenation, which serves as a crucial method for producing optically active saturated amino acids from dehydroamino acid precursors like 2-(1,3-dioxoisoindolin-2-yl)acrylic acid and its esters. researchgate.netnih.gov This process is of significant interest due to the pharmacological and biological importance of non-proteinogenic amino acids. researchgate.net

The reactivity of the double bond is also evident in its chemical environment. For instance, in the methyl ester derivative, methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, a notable difference in the chemical shifts of the two vinylic protons in NMR spectroscopy suggests a significant deshielding effect from the neighboring phthalimidyl group. researchgate.net This electronic influence underscores the potential for various electrophilic and nucleophilic addition reactions across the double bond. Furthermore, reactions of related acryl thioamides with iminoiodinanes have been shown to produce substituted 1,2-thiazoles, indicating the versatility of the acrylic scaffold in forming heterocyclic systems. nih.gov

The carboxylic acid group of this compound is readily converted into esters and amides, providing a fundamental pathway for derivatization.

Esterification: The synthesis of acrylic esters is a well-established industrial process, typically involving the reaction of acrylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comgoogleapis.comgoogle.com These reactions are often equilibrium-limited, necessitating strategies like the removal of water to drive the reaction to completion. googleapis.com For instance, the esterification of anthranilic acid, a related carboxylic acid, to its methyl ester is achieved using acid catalysis. nih.gov Similarly, this compound can be esterified under similar conditions. The methyl ester, methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, is a frequently cited derivative, prepared through methods like the nucleophilic addition of phthalimide (B116566) to methyl propiolate. nih.gov

Amidation: The carboxylic acid can also be activated to form amide bonds. Coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have proven effective for the amidation of poly(acrylic acid) with various amines, selectively promoting amide bond formation even in the presence of other functional groups. researchgate.net This methodology is applicable to the amidation of this compound. The formation of amide linkages is a key step in synthesizing more complex molecules, such as the coupling of a phthaloyl-protected alanine (B10760859) with methyl anthranilate to create a dipeptide-like structure. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification | Acrylic Acid, Ethanol (B145695) | p-Toluene sulfonic acid, 70-180 °C | Ethyl Acrylate | google.com |

| Esterification | Anthranilic Acid, Methanol | Acid Catalyst | Methyl Anthranilate | nih.gov |

| Amidation | Poly(acrylic acid), Various Amines | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | N-Substituted Polyacrylamides | researchgate.net |

| Amidation | Phthaloyl-protected Alanine, Methyl Anthranilate | Coupling Agents | (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | nih.gov |

Reactivity of the 1,3-Dioxoisoindoline Core

The phthalimide ring system is generally stable but can participate in specific reactions, allowing for further functionalization of the molecule.

While the phthalimide ring is an aromatic system, its reactivity towards substitution is influenced by the two electron-withdrawing carbonyl groups. These groups deactivate the ring towards electrophilic substitution. However, reactions such as chlorosulfonation of N-phenyl phthalimide have been reported, suggesting that under specific conditions, electrophilic substitution can occur. researchgate.net Conversely, the ring is more susceptible to nucleophilic aromatic substitution, particularly if activated by appropriate leaving groups. Synthesis of derivatives often involves starting with a substituted phthalic anhydride (B1165640) or a substituted amine to build the desired phthalimide structure, rather than direct substitution on the pre-formed phthalimide ring. researchgate.netresearchgate.net

The imide nitrogen of the phthalimide group is a key site for derivatization. The Gabriel synthesis, a classic method for preparing primary amines, relies on the nucleophilicity of the phthalimide anion. The N-H bond can be deprotonated, and the resulting nucleophile can react with alkyl halides. researchgate.net

More complex derivatives are synthesized by reacting phthalic anhydride with various amino-containing molecules. This approach is widely used to create a vast library of N-substituted phthalimides. researchgate.netmdpi.com For example, 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (B12114922), a precursor for many heterocyclic derivatives, is synthesized from a phthalimide derivative and hydrazine (B178648) hydrate. researchgate.netekb.eg Similarly, reacting N-aminophthalimide with carbamates or phthalic anhydride with substituted semicarbazides yields 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs. nih.govmdpi.com These reactions highlight the utility of the imide functionality as a synthetic handle to introduce diverse structural motifs.

Table 2: Examples of Derivatization Involving the Phthalimide Moiety

| Reaction Type | Reactants | Conditions | Product Class | Reference |

|---|---|---|---|---|

| N-Substitution | Phthalic Anhydride, Primary Amines | Acetic Acid, Heat | N-Substituted Phthalimides | researchgate.net |

| Hydrazinolysis | Phthalimide derivative, Hydrazine Hydrate | - | Acetohydrazide derivative | researchgate.netekb.eg |

| Urea Formation | N-Aminophthalimide, p-Substituted Phenylcarbamate | Reflux in Ethanol | 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl ureas | nih.gov |

| Imide Formation | Phthalic Anhydride, Substituted Phenyl Semicarbazide (B1199961) | Reflux in Glacial Acetic Acid | 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl ureas | nih.govmdpi.com |

Formation of Hybrid and Conjugated Structures

The bifunctional nature of this compound makes it an attractive building block for creating complex hybrid molecules and conjugated polymers. The phthalimide moiety can be incorporated into larger molecular frameworks, while the acrylic acid group can serve as a polymerizable unit or a point of attachment.

Conjugated polymers are essential materials for organic electronics. leigroup.cnmdpi.com The synthesis of these materials often involves the polycondensation of donor and acceptor monomers. rsc.org While this compound itself is not a typical monomer for such polymerizations, its derivatives can be. For example, poly(acrylic acid) can be functionalized to create block copolymers. mdpi.com The phthalimide group, known for its electron-accepting properties and thermal stability, can be integrated into polymer backbones or as pendant groups to tune the electronic and physical properties of the resulting materials. For instance, pyridone-based phthalimide fleximers have been synthesized, demonstrating the combination of different heterocyclic systems to create complex molecules with specific supramolecular properties. nih.gov The synthesis of such hybrid structures often involves multi-step sequences, combining reactions at both the acrylic and phthalimide functionalities to build up the final molecular architecture.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Thiadiazoles, Triazoles, Thiazolidinones)

A primary route for elaborating the 2-(1,3-dioxoisoindolin-2-yl) scaffold into diverse heterocyclic systems begins with the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide. ekb.egekb.eg This key intermediate is prepared from the corresponding phthalimide derivative and serves as a precursor for various cyclization reactions. ekb.egresearchgate.net

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved from the acetohydrazide intermediate. For example, the reaction of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide with carbon disulfide in an ethanolic potassium hydroxide (B78521) solution yields a potassium dithiocarbazate salt. This intermediate can be further treated to form thiadiazole rings. ekb.egresearchgate.net Another common method for synthesizing 1,3,4-thiadiazoles involves treating a thiosemicarbazide (B42300) derivative with a dehydrating agent like concentrated sulfuric acid. chemmethod.com

Triazoles: The 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide intermediate is also pivotal for creating 1,2,4-triazole (B32235) rings. ekb.egresearchgate.net The general strategy involves reacting the hydrazide with carbon disulfide to form an intermediate that, upon reaction with hydrazine hydrate, cyclizes to give the corresponding 4-amino-5-mercapto-1,2,4-triazole derivative. ekb.eg This triazole can then be further modified. The synthesis of 1,2,3-triazoles often utilizes copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which is a highly efficient and widely used method for forming this specific triazole isomer. organic-chemistry.orgpeerj.com

Thiazolidinones: Thiazolidinone rings are typically synthesized via the cyclocondensation of a Schiff base with a mercaptoalkanoic acid, most commonly thioglycolic acid. jmchemsci.comresearchgate.netnih.gov In this context, the 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide is first condensed with an aromatic aldehyde to form a Schiff base (hydrazone). ekb.eg This intermediate then undergoes reaction with thioglycolic acid, often in the presence of a catalyst like anhydrous zinc chloride, to afford the N-substituted 2-aryl-4-oxothiazolidin-3-yl derivative. nih.govmdpi.com

Table 1: Examples of Heterocycles Synthesized from 2-(1,3-Dioxoisoindolin-2-yl)acetohydrazide

| Starting Material | Reagents | Product Type | Reference |

|---|

Schiff Base Formation and Related Condensations

Schiff base formation is a critical intermediate step in the synthesis of many heterocyclic derivatives from this compound, particularly via its hydrazide. Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netnih.gov

In the context of the target compound's derivatives, 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide serves as the amine component. It readily reacts with various aromatic aldehydes, usually in a solvent like absolute ethanol and sometimes with a catalytic amount of acid (e.g., glacial acetic acid), to produce the corresponding N-acylhydrazones (a class of Schiff bases). ekb.egnih.govjmchemsci.com For instance, the reaction of the acetohydrazide with p-fluorobenzaldehyde in absolute ethanol with triethylamine (B128534) yields N'-(4-fluorobenzylidene)-2-(1,3-dioxoisoindolin-2-yl)acetohydrazide. ekb.eg These Schiff bases are stable, characterizable compounds and are crucial precursors for subsequent cyclization reactions, most notably for the synthesis of 4-thiazolidinones. jmchemsci.comnih.gov

Table 2: Examples of Schiff Bases from 2-(1,3-Dioxoisoindolin-2-yl)acetohydrazide

| Hydrazide Component | Aldehyde Reactant | Schiff Base Product | Reference |

|---|---|---|---|

| 2-(1,3-Dioxoisoindolin-2-yl)acetohydrazide | p-Fluorobenzaldehyde | N'-(4-Fluorobenzylidene)-2-(1,3-dioxoisoindolin-2-yl)acetohydrazide | ekb.eg |

| (7-Hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Various Aromatic Aldehydes | [7-(Arylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl]-acetic acid arylidene-hydrazides | nih.gov |

Generation of Urea Analogs and Hydrazide Derivatives

The core structure of this compound lends itself to the synthesis of important hydrazide and urea derivatives.

Hydrazide Derivatives: The most significant hydrazide derivative is 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide, which, as detailed previously, is a versatile precursor for numerous heterocyclic compounds. ekb.egekb.eg Its synthesis is efficiently achieved by reacting an alkyl 2-(1,3-dioxoisoindolin-2-yl)acetate (methyl or ethyl ester) with hydrazine hydrate. ekb.egresearchgate.net The ester itself is typically prepared from the reaction of phthalic anhydride with the corresponding amino acid ester, such as ethyl glycinate. ekb.eg

Urea Analogs: A series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs have been synthesized and investigated. mdpi.comnih.govresearchgate.net One efficient synthetic route involves the reaction of N-aminophthalimide with various substituted aryl isocyanates. mdpi.com An alternative method involves refluxing phthalic anhydride with a substituted phenyl semicarbazide in glacial acetic acid, although this has been reported to result in lower yields. mdpi.com A more recent, high-yield protocol involves a multi-step synthesis where N-aminophthalimide is reacted with aryl isocyanates, achieving yields between 81% and 92%. mdpi.com These compounds have been evaluated for various biological activities. For example, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea has demonstrated notable anticancer activity against several cell lines. mdpi.comnih.govresearchgate.net

Table 3: Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs

| Aryl Isocyanate Reactant | Urea Analog Product | Yield (%) | Reference |

|---|---|---|---|

| Phenyl isocyanate | 1-(1,3-Dioxoisoindolin-2-yl)-3-phenylurea | 85 | mdpi.com |

| 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | 92 | mdpi.com |

| 4-Bromophenyl isocyanate | 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | 88 | mdpi.com |

| 4-Methoxyphenyl isocyanate | 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | 81 | mdpi.com |

Incorporation into Peptide Scaffolds as Noncanonical Amino Acid Analogs

This compound is classified as a dehydroamino acid, which is a type of non-canonical (or non-proteinogenic) amino acid. researchgate.netnih.gov Non-canonical amino acids are valuable tools in chemical biology and medicinal chemistry, as their incorporation into peptides can introduce novel structural and functional properties. nih.govuminho.pt They are used as probes to study the bioactive conformations of peptides and the mechanisms of enzyme reactions. researchgate.netnih.gov

The structure of this compound is essentially an unsaturated analog of a phthalimido-protected alanine. The phthalimido group is a well-established protecting group for the amine function of amino acids during peptide synthesis. nih.govnih.gov The α,β-unsaturation (the acrylic acid moiety) introduces conformational rigidity into the peptide backbone where it is incorporated. This rigidity can be used to stabilize specific secondary structures, such as β-turns or helical folds, which can be crucial for biological activity.

While specific examples of peptides incorporating this exact molecule are not extensively detailed in the surveyed literature, its role as a dehydroamino acid makes it a prime candidate for such applications. researchgate.net The synthesis of peptides containing non-canonical residues is a common strategy to develop peptidomimetics with enhanced stability against enzymatic degradation, improved receptor affinity, and better pharmacokinetic profiles. nih.gov The unique electronic and steric properties of this compound make it a potentially useful building block for creating novel peptide-based therapeutics. escholarship.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

High-resolution 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of 2-(1,3-Dioxoisoindolin-2-yl)acrylic acid.

In the 1H NMR spectrum, the chemical shifts of the protons provide evidence for the molecular structure. For instance, a notable difference in the chemical shifts of the two protons on the double bond suggests that their chemical environments are considerably different, which may be attributed to the deshielding effect of the phthalimidyl group. researchgate.net

The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon skeleton. The peaks in the 13C NMR spectrum of acrylic acid, a related structural component, are well-documented. chemicalbook.comresearchgate.net In derivatives, the chemical shifts of the carbonyl group, and the carbons of the double bond are of particular interest for confirming the structure.

Table 1: Representative NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| 1H | 7.83 | s | |

| 1H | 7.37 | dd | 8.7, 5.4 |

| 1H | 7.29 | dd | 8.5, 5.4 |

| 13C | 171.92 | ||

| 13C | 170.62 |

Note: This table presents a generalized view of expected NMR data based on similar structures. Actual values may vary depending on the solvent and experimental conditions. rsc.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to gain deeper insights into the connectivity and spatial arrangement of atoms.

HMBC experiments are crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons, which helps in assembling the molecular fragments identified by 1D NMR. For example, correlations from the vinyl protons to the carbonyl carbon of the acrylic acid moiety and to the carbons of the phthalimide (B116566) group would definitively establish the connectivity of these two key structural units.

NOESY experiments provide information about the stereochemistry and conformation of the molecule by detecting protons that are close to each other in space, regardless of whether they are directly bonded. This can be particularly useful in determining the preferred orientation of the acrylic acid group relative to the phthalimide ring system.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are utilized to probe the functional groups and electronic transitions within the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key expected vibrational bands include:

C=O stretching: The two carbonyl groups of the isoindoline-1,3-dione moiety will exhibit strong absorption bands, typically in the region of 1700-1800 cm⁻¹. nih.gov

C=C stretching: The acrylic acid double bond will show a characteristic stretching vibration.

O-H stretching: The carboxylic acid hydroxyl group will display a broad absorption band due to hydrogen bonding.

C-N stretching: The bond between the nitrogen and the carbonyl groups will also have a characteristic absorption.

The FT-IR spectrum of the related compound poly(acrylic acid) shows a characteristic peak for the C=O vibration at 1716.15 cm⁻¹. researchgate.net

Table 2: Expected FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Alkene | C=C Stretch | 1680-1620 |

| Imide | C=O Stretch | ~1775 and ~1700 |

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV/Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The phthalimide group contains a chromophore that absorbs in the UV region. The acrylic acid moiety also contributes to the electronic absorption. The absorption spectrum of acrylic acid and its conjugate base, acrylate (B77674), has been studied in aqueous solutions, with acrylate showing molar absorptivity decreasing from 3958 M⁻¹ cm⁻¹ at 207 nm to non-detectable values at wavelengths greater than 330 nm. bohrium.com The pure poly(acrylic acid) membranes show good transparency in the 250–700 nm domain, with a maximum absorption at 207 nm. tubitak.gov.tr

Raman spectroscopy is a valuable technique for studying the vibrational modes of molecules and is particularly useful for investigating pressure-induced transformations and polymerization. In the context of acrylic acid and its derivatives, Raman spectroscopy can monitor changes in the C=C double bond during polymerization. nih.govuwo.ca

Studies on acrylic acid have shown that pressure can induce polymerization, and this process can be followed by observing the disappearance or shifting of the Raman bands associated with the vinyl group. nih.govuwo.ca For example, in situ Raman spectroscopy has been used to study the pressure-induced polymerization of acrylic acid, where the onset of polymerization was indicated by spectroscopic features beyond approximately 8 GPa. nih.govuwo.ca This technique could be applied to this compound to investigate its potential for solid-state polymerization under pressure. The modification of the local conformation of poly(acrylic) acid, induced by hydration and neutralization, has been investigated by Raman spectroscopy, showing shifts in the band of the carbonyl group. icm.edu.pl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For this compound, techniques such as Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide critical data on its molecular identity, fragmentation patterns, and purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like this compound. The analysis can be conducted in both positive and negative ion modes to provide comprehensive structural information. The molecular weight of the compound is 217.18 g/mol (C₁₁H₇NO₄).

In positive ion mode ([M+H]⁺), the protonated molecule would be observed at a mass-to-charge ratio (m/z) of approximately 218.05. Subsequent fragmentation (MS/MS) would likely involve cleavages related to the N-substituted phthalimide core. Studies on similar N-substituted phthalimide derivatives show characteristic fragmentation pathways, including the loss of carbon monoxide (CO) and cleavage of the side chain. xml-journal.net

In negative ion mode ([M-H]⁻), the deprotonated molecule would appear at an m/z of approximately 216.03. The fragmentation of this precursor ion is typically dominated by the carboxylic acid moiety. A primary and highly characteristic fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da), which would result in a fragment ion at m/z ~172.03. Further fragmentation could involve the phthalimide ring itself, such as the loss of HNCO as observed in related structures. capes.gov.br The acrylic acid portion, a dehydroamino acid derivative, can also influence fragmentation pathways. nih.gov

Table 1: Predicted ESI-MS Fragmentation of this compound

| Ionization Mode | Precursor Ion (m/z) | Proposed Fragmentation | Fragment Ion (m/z) | Source of Pathway Analogy |

| Positive | [M+H]⁺ (~218.05) | Loss of water (H₂O) | ~200.04 | General Fragmentation |

| Positive | [M+H]⁺ (~218.05) | Loss of carboxylic acid (COOH) group | ~173.06 | General Fragmentation |

| Negative | [M-H]⁻ (~216.03) | Loss of carbon dioxide (CO₂) | ~172.03 | capes.gov.br |

| Negative | [M-H]⁻ (~216.03) | Loss of HNCO from phthalimide ring | ~173.02 | capes.gov.br |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it a cornerstone for pharmaceutical analysis. rsc.org It is highly effective for assessing the purity of this compound and analyzing reaction mixtures during its synthesis.

A typical LC-MS method would employ a reversed-phase HPLC column (e.g., C18) with a gradient elution, often using a mixture of water and acetonitrile (B52724) with a small amount of acid (like formic acid) as the mobile phase. This setup separates the target compound from starting materials (e.g., phthalimide), by-products, and other impurities. The purity of the main compound peak can be determined by comparing its peak area to the total area of all peaks in the chromatogram. chromatographyonline.com

The mass spectrometer detector provides confirmation of peak identity. The mass spectrum of the main peak should correspond to the molecular weight of the target compound. Furthermore, analyzing the mass spectra across the entire width of the chromatographic peak can serve as a peak purity assessment; a consistent mass spectrum indicates a homogeneous, pure compound. chromatographyonline.com This technique has been successfully applied to the analysis of other phthalimide-containing compounds, demonstrating its suitability and reliability. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, extensive research on closely related analogues provides significant insight into its expected solid-state characteristics, including intermolecular forces and molecular conformation.

The crystal packing of this compound is predicted to be dominated by a network of strong intermolecular interactions, which are characteristic of molecules containing both carboxylic acid and phthalimide functional groups.

Hydrogen Bonding: The most significant interaction is expected to be strong O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules. In the crystal structure of the related compound, 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, this interaction links molecules into infinite one-dimensional polymeric chains. nih.gov This is a classic packing motif for carboxylic acids.

C=O⋯π Interactions: The structure of the propanoic acid analogue is also stabilized by C=O⋯π interactions. nih.gov These involve an electrostatic interaction between the electron-rich π-system of the phthalimide's benzene (B151609) ring and the electron-deficient carbon atom of a carbonyl group on a neighboring molecule.

π-π Stacking: Antiparallel π-π stacking interactions between the planar phthalimide rings of adjacent molecules are also anticipated. In related structures, these interactions exhibit centroid-to-centroid distances between 3.47 Å and 3.87 Å, indicating significant orbital overlap that contributes to crystal stability. capes.gov.brnih.gov

Table 2: Intermolecular Interactions Observed in Analogues of this compound

| Interaction Type | Description | Analogue Compound | Citation |

| O—H⋯O Hydrogen Bond | Forms infinite 1D polymeric chains via carboxyl groups. | 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | nih.gov |

| C=O⋯π Interaction | Stabilizes crystal packing between carbonyls and phthalimide rings. | 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | nih.gov |

| π-π Stacking | Antiparallel stacking of phthalimide rings. | rac-2-(1,3-dioxoisoindolin-2-yl)ethyl derivative | capes.gov.br |

| C—H⋯O Interactions | Weak hydrogen bonds further stabilize the 3D network. | 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid | nist.govnih.gov |

Non-Planar Conformation: The molecule is expected to be distinctly non-planar. X-ray data from analogues show a significant dihedral angle (the angle of twist) between the mean plane of the phthalimide ring system and the plane of the carboxylic acid group. In 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, this angle is 66.41 (7)°. nih.gov In the methyl ester, methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, a key torsion angle defining this twist (C7—N1—C9—C12) is 44.7 (3)°. researchgate.net This twisted conformation minimizes steric hindrance between the two bulky groups.

Acrylate Conformation: The conformation of the acrylate side chain is also a key stereochemical feature. In the methyl acrylate analogue, an s-trans conformation is observed between the C=C and C=O bonds of the acrylate moiety. researchgate.net

Table 3: Conformational Data from Analogues of this compound

| Feature | Description | Value | Analogue Compound | Citation |

| Dihedral Angle | Angle between phthalimide and carboxyl planes | 66.41 (7)° | 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | nih.gov |

| Torsion Angle | C7—N1—C9—C12 | 44.7 (3)° | Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate | researchgate.net |

| Acrylate Conformation | Relative orientation of C=C and C=O bonds | s-trans | Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate | researchgate.net |

Theoretical and Computational Investigations of 2 1,3 Dioxoisoindolin 2 Yl Acrylic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. Studies on related isoindoline-1,3-dione derivatives have utilized DFT to illustrate the reactivity and stability of these compounds. semanticscholar.org For instance, research on (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester employed DFT to understand its properties, which is crucial for planning further chemical transformations. mdpi.com Such calculations can determine the distribution of electron density, identify the most reactive sites within the molecule, and calculate the energetics of potential reactions, providing a theoretical foundation for understanding its chemical behavior.

Computational methods are invaluable for predicting spectroscopic data and determining the most stable three-dimensional arrangements (conformations) of a molecule.

For the closely related compound, Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, single-crystal X-ray diffraction studies have provided precise conformational data. researchgate.net An s-trans conformation is observed in this molecule. researchgate.netnih.gov The acrylate (B77674) C=C double bond is not parallel to the adjacent carbonyl group. nih.govnih.gov Furthermore, the double bond lies out of the plane of the phthalimidyl group, with a C7—N1—C9—C12 torsion angle of 44.7 (3)°. nih.gov The significant difference in the chemical shifts of the two protons on the acrylate double bond suggests considerably different chemical environments, likely due to the deshielding effect of the phthalimide (B116566) group. researchgate.netnih.gov

In other derivatives, such as 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, the phthalimide ring system and the carboxylic acid group are individually planar, with a dihedral angle of 66.41 (7)° between their mean planes. nih.gov Similarly, in (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid, the phthalimino ring system and the carboxylic acid group are nearly planar, with a dihedral angle of 67.15 (9)° between them. nih.gov These experimental structures provide benchmarks for validating and refining computational models that predict the conformational preferences of 2-(1,3-Dioxoisoindolin-2-yl)acrylic acid.

Table 1: Crystallographic Data for Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₉NO₄ | researchgate.netnih.gov |

| Molecular Weight | 231.20 | researchgate.netnih.gov |

| Crystal System | Triclinic | researchgate.netnih.gov |

| Space Group | P-1 | researchgate.net |

| a (Å) | 6.5179 (3) | researchgate.netnih.gov |

| b (Å) | 7.4817 (4) | researchgate.netnih.gov |

| c (Å) | 11.7322 (6) | researchgate.netnih.gov |

| α (°) | 80.954 (2) | researchgate.netnih.gov |

| β (°) | 78.866 (2) | researchgate.netnih.gov |

| γ (°) | 76.723 (2) | researchgate.netnih.gov |

| Volume (ų) | 542.52 (5) | researchgate.netnih.gov |

Molecular Modeling and Docking Studies

Molecular modeling, particularly docking, simulates the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. This approach is crucial for identifying potential biological targets and understanding the mechanism of action.

Beyond identifying potential targets, docking studies provide detailed insights into how a ligand binds to a protein. These simulations can predict the specific orientation of the ligand within the protein's binding site and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, molecular modeling of acrylate derivatives was used to understand their interaction with the colchicine-binding region on tubulin, explaining their cytotoxicity and ability to inhibit tubulin polymerization. researchgate.net The analysis of binding modes can reveal that molecules are stabilized within a protein's active site through specific interactions, such as hydrogen bonds. mdpi.com This detailed understanding of interaction mechanisms is fundamental for structure-based drug design and the optimization of lead compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. By simulating the movements of atoms over time, MD can assess the stability of ligand-protein complexes and characterize the conformational changes that occur upon binding.

The general methodology for MD simulations involves several key steps. An initial configuration is subjected to energy minimization to remove strain. whiterose.ac.uk The simulation then proceeds by integrating the equations of motion, often using an algorithm like the leapfrog method, with a defined time step (e.g., 2 fs). whiterose.ac.uk Long-range electrostatic interactions are typically handled using methods like the Particle Mesh Ewald (PME). whiterose.ac.uk

In the context of related compounds, MD simulations have been used to confirm the stability of isoindoline-1,3-dione derivatives within the active site of the InhA enzyme. semanticscholar.org Such simulations can analyze fluctuations of amino acid residues, with lower fluctuation values indicating greater stability of the protein-ligand complex. semanticscholar.org For polymers containing acrylic acid, MD simulations have been used to study conformational behaviors and the effects of the surrounding environment. whiterose.ac.ukdntb.gov.ua These computational techniques are essential for validating docking results and gaining a deeper understanding of the dynamic nature of molecular interactions.

Time-Evolved Mode of Interaction in Biochemical Systems

While specific studies on the time-evolved interaction of this compound with biochemical systems are not extensively documented in publicly available literature, the reactivity of the acrylic acid moiety provides a basis for understanding its potential interactions. The acrylic acid component is known to be a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues in proteins.

Research on acrylic acid itself has shown that it can interact with therapeutic proteins at several sites. researchgate.netnih.gov The primary mechanism of interaction is a Michael-type addition reaction. nih.gov Studies have identified three main amino acid residues that are prone to modification by acrylic acid:

Lysine (B10760008) side chains: The primary amine group of lysine is a potent nucleophile.

N-terminus: The free N-terminal amino group of a protein can also react. researchgate.netnih.gov

Histidine side chains: The imidazole (B134444) ring of histidine can also act as a nucleophile. researchgate.netnih.gov

These interactions can lead to the covalent modification of proteins, which may alter their structure and function. nih.gov The rate and extent of these reactions would be influenced by factors such as pH, temperature, and the local environment of the amino acid residue within the protein structure.

Computational methods like molecular docking and molecular dynamics (MD) simulations are often employed to predict and analyze such interactions. For instance, docking studies on derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetic acid have been used to screen for potential biological targets, such as cyclooxygenase-II. vensel.org Similarly, MD simulations have been utilized to study the stability and interactions of other isoindoline-1,3-dione derivatives with their target enzymes, providing insights into the binding modes and the stability of the ligand-protein complex over time. nih.gov These computational approaches could be applied to this compound to model its interaction with various proteins and to understand the dynamics of the binding process.

Conformational Dynamics of the Compound and its Complexes

The conformational flexibility of this compound is a key determinant of its chemical reactivity and biological activity. The molecule possesses several rotatable bonds, leading to a range of possible conformations.

X-ray crystallography studies on the methyl ester derivative, methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, have provided valuable information about its solid-state conformation. researchgate.netnih.gov These studies reveal that the molecule adopts an s-trans conformation, where the acrylate C=C double bond is not parallel to the adjacent carbonyl group. researchgate.netnih.gov The torsion angle C12-C9-C10-O1 was reported to be -142.3(2)°, and the double bond lies out of the plane of the phthalimidyl group with a C7-N1-C9-C12 torsion angle of 44.7(3)°. nih.gov

Table 1: Selected Torsion Angles for Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate nih.gov

| Atoms | Torsion Angle (°) |

| C12-C9-C10-O1 | -142.3(2) |

| C7-N1-C9-C12 | 44.7(3) |

While crystal structures provide a static picture of the molecule's conformation, its behavior in solution and when interacting with other molecules can be quite different. Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics simulations, are essential for exploring the conformational landscape in these environments.

DFT calculations have been used to study the molecular and electronic properties of related isoindoline-1,3-dione derivatives, helping to understand their reactivity and stability. nih.gov Such calculations can be used to determine the relative energies of different conformers of this compound, providing insights into which conformations are most likely to be populated in the gas phase or in solution.

Molecular dynamics simulations can further elucidate the conformational dynamics of the molecule over time. These simulations can model the rotational freedom around the key bonds and predict how the conformation might change upon binding to a biological target. For example, MD simulations of other complex molecules have been used to study their self-assembly and interaction with lipid bilayers, demonstrating the power of this technique to understand dynamic processes at the molecular level. nih.gov

Applications in Advanced Chemical Research Excluding Clinical/product Development

As a Versatile Building Block in Complex Organic Synthesis

The presence of multiple reactive sites and a rigid scaffold makes 2-(1,3-dioxoisoindolin-2-yl)acrylic acid a versatile precursor in the synthesis of complex organic molecules. Its applications in this regard are particularly notable in the fields of amino acid and heterocyclic chemistry.

This compound serves as a key dehydroamino acid, which are important precursors for the synthesis of saturated amino acids. nih.govresearchgate.net The phthalimide (B116566) group acts as a protecting group for the amine functionality, allowing for selective reactions at other parts of the molecule. This is particularly useful in the synthesis of optically active nonproteinogenic amino acids, which are valuable compounds for their pharmacological and biological activities. nih.govresearchgate.net They also serve as topographic probes for investigating the bioactive conformations of peptides and the mechanisms of enzyme reactions. nih.govresearchgate.net

The synthesis of N-phthaloyl amino acids can be achieved through various methods, including heating a mixture of phthalic anhydride (B1165640) and the corresponding amino acid. researchgate.net While effective, high temperatures can sometimes lead to racemization. The general structure of N-phthaloyl-α-amino acids allows for the derivation of various compounds, including carboxamides with potential biological activities.

Peptidomimetics, molecules that mimic the structure and function of peptides, often incorporate modified amino acid residues to enhance their stability, bioavailability, and selectivity. cam.ac.uk The rigid structure of the phthalimide group in this compound can be exploited to introduce conformational constraints into a peptide backbone, a common strategy in peptidomimetic design.

| Precursor | Synthetic Target | Key Features and Applications |

| This compound | Chirally Modified Amino Acids | Phthalimide as a protecting group; access to optically active nonproteinogenic amino acids with pharmacological and biological activities. nih.govresearchgate.net |

| N-phthaloyl-α-amino acids | Peptidomimetics | Introduction of conformational constraints into peptide backbones; potential for enhanced biological activity and stability. cam.ac.uk |

| Phthalic Anhydride and Amino Acids | N-phthaloyl amino acids | A common synthetic route, though reaction conditions need to be controlled to avoid racemization. researchgate.net |

The rigid phthalimide ring system and the reactive acrylic acid functionality of this compound make it an excellent scaffold for the synthesis of novel heterocyclic compounds. The double bond in the acrylic acid moiety can participate in various cycloaddition and addition reactions, leading to the formation of diverse ring systems.

For instance, N-phthaloylglycine, a related compound, has been utilized in the synthesis of heterocyclic derivatives like oxadiazoles and 1,2,4-triazoles. nih.gov The phthalimide group itself is a key structural feature in many organic molecules with diverse applications. nih.gov The synthesis of isocoumarins, a class of natural products with a range of biological activities, can utilize intermediates that contain the isoindoline-1,3-dione moiety. nih.gov

The versatility of the phthalimide group is further demonstrated by its use as a building block for more complex structures. For example, derivatives of N-phthaloylglycine can be used to create larger, non-planar molecules composed of multiple planar groups. nih.gov

| Starting Material/Scaffold | Resulting Heterocyclic System | Significance |

| N-phthaloylglycyl chloride | Oxadiazoles, 1,2,4-triazoles | Demonstrates the utility of N-phthaloyl amino acids in synthesizing various heterocycles. nih.gov |

| 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | Isocoumarins | The isoindoline-1,3-dione moiety serves as an intermediate in the synthesis of biologically active natural products. nih.gov |

| N-phthaloylglycine derivatives | Complex, non-planar molecules | The phthalimide group acts as a rigid building block for constructing larger, structurally diverse compounds. nih.gov |

In Polymer Science and Functional Materials Chemistry

The acrylate (B77674) functionality of this compound allows it to participate in polymerization reactions, opening up avenues for its use in polymer science and the development of functional materials. Acrylate-based polymers are known for their versatility and wide range of applications. nih.govwikipedia.org

Acrylic acid and its derivatives are fundamental monomers in polymer chemistry, readily undergoing polymerization to form a variety of materials. rjpbcs.com The polymerization of acrylic acid can be initiated by various methods, including free radical polymerization. rjpbcs.com The properties of the resulting poly(acrylic acid) can be tailored by controlling the polymerization conditions. rjpbcs.com

While specific studies on the homopolymerization of this compound are not extensively detailed in the provided search results, its structural similarity to other acrylic monomers suggests its potential to act as a monomer or comonomer. The bulky phthalimide group would be expected to significantly influence the properties of the resulting polymer, potentially leading to materials with unique thermal and mechanical characteristics. Copolymerization of this monomer with other acrylic or vinyl monomers could lead to a wide range of functional polymers with tailored properties. For instance, copolymerization of acrylic monomers with thiol functionalities is a known method to modify polymerization kinetics. nih.gov

Poly(acrylic acid) is well-known for its ability to form hydrogels through cross-linking. rsc.orgmdpi.com Cross-linking can be achieved through various methods, including radiation, which creates chemical bonds between polymer chains. mdpi.com The degree of cross-linking influences the swelling behavior and mechanical properties of the hydrogel. mdpi.com

The presence of the phthalimide group in a poly(acrylic acid) network derived from this compound could introduce novel cross-linking possibilities. The planar and aromatic nature of the phthalimide moiety could lead to non-covalent interactions, such as π-π stacking, between polymer chains, thus acting as physical cross-links. Additionally, the carbonyl groups of the phthalimide could participate in hydrogen bonding, further influencing the network structure. Aziridine-based crosslinking agents are also used to react with acid-functional acrylate copolymers to form crosslinked adhesives. google.com

Acrylate-based polymers are frequently used for surface modification to alter the properties of materials, such as hydrophilicity and biocompatibility. nih.gov For example, treating a poly(ethyl acrylate) surface with acid can introduce acrylic acid groups, making the surface more hydrophilic. nih.gov

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The industrial production of acrylic acid, a foundational bulk chemical, is shifting towards more sustainable, bio-based routes, often starting from platform chemicals like furfural (B47365) or glycerol. nih.govresearchgate.netresearchgate.net This green chemistry approach, which utilizes processes like photooxygenation and aerobic oxidation, serves as a benchmark for developing new syntheses for specialized acrylic acid derivatives. nih.gov

Current methods for synthesizing the core structure of N-phthaloyl amino acids often involve reacting phthalic anhydride (B1165640) with an amino acid at high temperatures, sometimes in solvents like toluene (B28343). nih.govnih.govfarmaciajournal.com A significant challenge and future direction is the development of more sustainable synthetic protocols. This includes:

Lowering Reaction Temperatures: Investigating catalytic systems that can facilitate the reaction under milder conditions to reduce energy consumption.

Green Solvents: Replacing traditional organic solvents with environmentally benign alternatives such as water or bio-derived solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, minimizing waste. For instance, the nucleophilic addition of phthalimide (B116566) to precursors like methyl propiolate could be optimized to improve efficiency and reduce the need for activating groups or harsh conditions. nih.gov

Future research should focus on applying the principles of green chemistry, which are already being explored for bulk acrylic acid production, to the nuanced synthesis of this specialized compound. researchgate.net

Development of Advanced Derivatization Strategies for Diverse Research Applications

The functional handles of 2-(1,3-Dioxoisoindolin-2-yl)acrylic acid—the carboxylic acid and the acrylic double bond—offer rich opportunities for derivatization. Advanced strategies can lead to novel compounds with tailored properties for specific applications.

Recent studies on related phthalimide-containing molecules demonstrate the power of derivatization. For example, modifying the core structure by introducing various substituted aromatic rings has led to the discovery of potent enzyme inhibitors. nih.gov Similarly, converting the carboxylic acid to a range of N-phenylacetamide derivatives has produced compounds with inhibitory activity against enzymes like 15-lipoxygenase-1. farmaciajournal.com The synthesis of various ester derivatives has also been shown to be a viable strategy for creating compounds with significant antiproliferative activity. researchgate.net

Future derivatization strategies should aim to:

Create Chemical Libraries: Systematically generate libraries of amides and esters for high-throughput screening against biological targets.

Introduce Functional Moieties: Incorporate diverse heterocyclic or aromatic groups to modulate biological activity or material properties.

Develop Analytical Reagents: Design derivatives that can be used as standards or probes in complex biological or chemical systems, potentially leveraging advanced analytical protocols for their identification and quantification. nih.govresearchgate.net

These efforts will expand the utility of the core scaffold into new domains of medicinal chemistry and materials science.

Deepening Mechanistic Understanding of Complex Reactions Involving the Compound

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The compound's methyl ester, methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, is classified as a dehydroamino acid, a key precursor in asymmetric hydrogenation reactions. nih.govresearchgate.net The distinct chemical environment of the protons on the double bond, influenced by the bulky phthalimidyl group, suggests that its conformation plays a critical role in its reactivity. nih.gov

Future mechanistic studies should focus on:

Polymerization Reactions: The acrylic acid moiety is prone to polymerization. Investigating the mechanism of its polymerization and the effect of inhibitors, perhaps drawing from studies on acrylic acid itself, could lead to better control over the synthesis of novel polymers. whiterose.ac.uk

Asymmetric Hydrogenation: Elucidating the precise mechanism of hydrogenation of the C=C double bond will be key to developing highly selective catalysts for producing chiral saturated analogues.

Cycloaddition Reactions: Exploring the compound's participation in cycloaddition reactions to form complex cyclic structures.

Computational Modeling: Employing molecular docking and other computational tools to predict and understand the interaction of its derivatives with biological targets, as has been done for related inhibitors. nih.govresearchgate.net

Integration with Emerging Technologies in Materials Science and Chemical Biology

The unique combination of a phthalimide group and an acrylic acid moiety makes this compound a promising candidate for integration with cutting-edge technologies.

In Materials Science: Acrylic acid is a cornerstone monomer for producing a vast range of materials, including polymers, coatings, and superabsorbents. researchgate.netmaastrichtuniversity.nl The title compound can be envisioned as a specialty monomer where the phthalimide group imparts unique properties such as enhanced thermal stability, specific photophysical characteristics, or defined intermolecular interactions. Furthermore, related acrylic acid derivatives have been developed as fluorescent probes for detecting biological phenomena like amyloid aggregation, suggesting a potential application pathway for this compound or its derivatives in diagnostics and imaging. researchgate.net

In Chemical Biology: The phthalimide scaffold is a well-established pharmacophore. Recent research has shown that derivatives of similar structures can act as potent and selective inhibitors of key biological targets like DNA methyltransferase 1 (DNMT1) and 15-lipoxygenase-1, with applications in oncology. farmaciajournal.comnih.gov Future work could involve using this compound as a building block in diversity-oriented synthesis to create libraries of compounds for screening against a wide array of diseases. broadinstitute.org The integration with technologies such as high-throughput screening, protein affinity testing, and transcriptomics will be essential. nih.gov

Addressing Stereochemical Control in Synthesis and Applications

Stereochemistry is often a critical determinant of biological activity. In a study on related DNMT1 inhibitors, it was found that the S-configuration isomers displayed significantly greater activity than their R-configuration counterparts. nih.gov This highlights the paramount importance of controlling stereochemistry.

The challenges and opportunities in this area are twofold:

Stereocontrolled Synthesis of Analogues: For derivatives where a new stereocenter is created, developing asymmetric syntheses is crucial. This can be achieved through various established strategies, including the use of chiral catalysts, as demonstrated in the stereochemical control of reactions like the Passerini three-component coupling reaction. broadinstitute.org

Stereocontrolled Reactions of the Compound: The acrylic double bond is a prochiral feature. Reactions at this site, such as asymmetric hydrogenation to produce optically pure saturated amino acids, are a key area for development. nih.govresearchgate.net Another approach is to start with enantiomerically pure starting materials, such as natural amino acids, to impart chirality to the final product. nih.govnih.gov

Future research must focus on developing robust methods using chiral auxiliaries, substrates, or catalysts to selectively synthesize specific stereoisomers, thereby enabling a clearer understanding of structure-activity relationships and maximizing therapeutic or functional potential.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(1,3-Dioxoisoindolin-2-yl)acrylic acid derivatives, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves reacting phthalic anhydride with glycine in glacial acetic acid to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid. Subsequent esterification with ethanol and H₂SO₄ yields ethyl esters, which are converted to hydrazides via hydrazine hydrate. Schiff base formation with aldehydes and microwave-assisted cyclization with thioglycolic acid produces thiazolidinone derivatives . Characterization includes NMR, IR, and elemental analysis.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound in drug design?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To verify substitution patterns and confirm hydrogen environments.

- IR Spectroscopy : To identify carbonyl stretches (e.g., isoindolinone C=O at ~1700 cm⁻¹).

- X-ray Crystallography : For absolute configuration determination, as demonstrated in co-crystal structures with carbohydrazide derivatives .

Advanced Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELX software?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

- Data Integration : Use SHELXC to process diffraction data.

- Structure Solution : SHELXD for Patterson methods or SHELXE for direct phase estimation.

- Refinement : SHELXL for least-squares optimization, with attention to hydrogen bonding and thermal displacement parameters. The triclinic unit cell parameters (e.g., a = 8.1238 Å, β = 101.16°) for co-crystals should be validated against Fo/Fc maps .

Q. What strategies resolve contradictions between DFT-calculated and experimental crystallographic data?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., isoindolinone ring vs. DFT-optimized geometry) can arise from crystal packing effects. Use:

- Hirshfeld Surface Analysis : To quantify intermolecular interactions (e.g., C–H···O contacts) influencing distortions .

- Torsional Angle Adjustments : Manually refine flexible substituents (e.g., acrylate groups) in computational models to match experimental data .